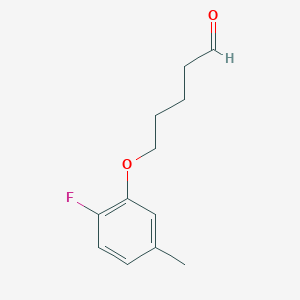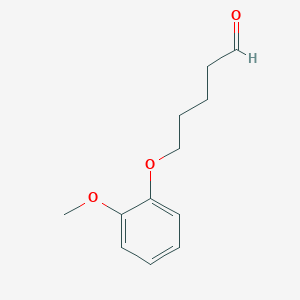
5-(2-Methoxyphenoxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as 5-(2-Methoxyphenoxy)pentanal is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)pentanal involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:
Stepwise Organic Synthesis: This involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications.
Catalytic Processes: Utilization of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to obtain pure compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)pentanal undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-(2-Methoxyphenoxy)pentanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Methoxyphenoxy)pentanal exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A β-lactam antibiotic with a different spectrum of activity.
CID 5479530: A cephalosporin with unique structural features.
Uniqueness
5-(2-Methoxyphenoxy)pentanal stands out due to its specific chemical structure, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-methoxyphenoxy)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDZBKFPYKCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077168.png)
![Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8077173.png)
![3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077180.png)
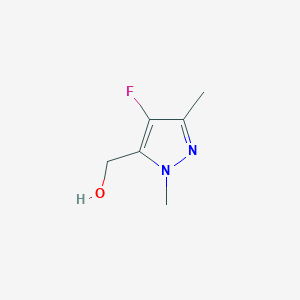
![Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate](/img/structure/B8077193.png)
![2,4,6-trichloro-N-[1-(furan-2-yl)ethylideneamino]aniline](/img/structure/B8077200.png)
![2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline](/img/structure/B8077203.png)
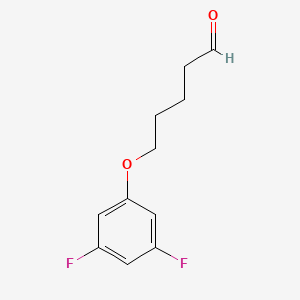
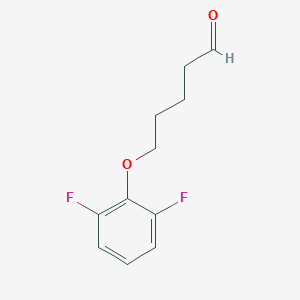
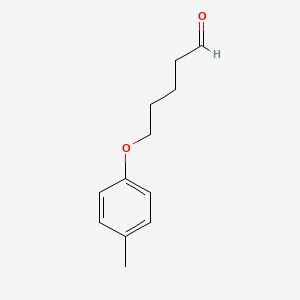
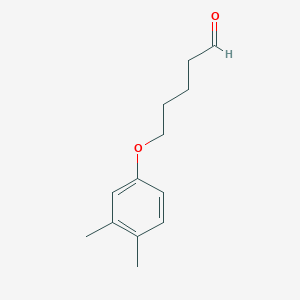
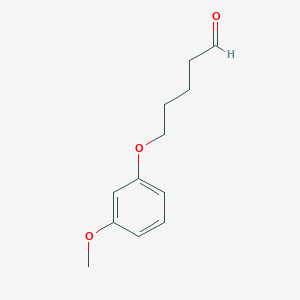
![5-[2-(Trifluoromethoxy)phenoxy]pentanal](/img/structure/B8077255.png)
